molecular formula C12H12N2O2 B8277960 2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one

2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one

Cat. No.: B8277960
M. Wt: 216.24 g/mol
InChI Key: VLRUZKBOPIJVIM-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a hydroxymethyl group and a tetrahydrocyclopenta ring fused to a quinazolinone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzamides with aldehydes under specific conditions. For instance, the reaction can be carried out using a photocatalyst like fluorescein in the presence of tert-butyl hydroperoxide (TBHP) under visible light irradiation . This method is advantageous due to its simplicity and efficiency, providing good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one is unique due to its specific structural features, including the hydroxymethyl group and the tetrahydrocyclopenta ring. These features may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(hydroxymethyl)-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one

InChI

InChI=1S/C12H12N2O2/c15-6-11-13-10-5-8-3-1-2-7(8)4-9(10)12(16)14-11/h4-5,15H,1-3,6H2,(H,13,14,16)

InChI Key

VLRUZKBOPIJVIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)N=C(NC3=O)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of caesium acetate (14.4 g, 75.2 mmol) in dry DMF (40 ml) was heated to 60° C. under argon for 30 min. The mixture was cooled to 40° C. and a suspension of 2-chloromethyl-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-4-one (L. Skelton, V. Bavetsias, A. Jackman, WO 00/050417-A1; 2.2 g, 9.4 mmol) in dry DMF (60 ml) was added via a cannula. The mixture was heated to 80° C. under argon for 16 h. The mixture was cooled to room temperature and the solvent was removed in vacuo. The residue was suspended in water (50 ml) and MeOH (20 ml). The pH was adjusted to 12.5 with 1M sodium hydroxide solution and the brown suspension was stirred for 2 h at room temperature. The insoluble brown solid was removed by filtration and the resulting solution was acidified to pH 5 with 1M hydrochloric acid. The precipitate was collected by filtration, washed with acidified water and dried in vacuo over P2O5 to yield the product as a pale yellow solid (1.17 g, 58%); m.p. 205-210° C.; 1H NMR (DMSO-d6) δ 2.07 (quin, J=7.4 Hz, 2H, 7-H), 2.98 (q, J=6.95 Hz, 4H, 6-H and 8-H), 4.38 (s, 2H, −2-CH2), 7.46 (s, 1H, 9-H), 7.92 (s, 1H, 5-H); MS (FAB-m/z): Found 217 [(M+H)+, 100%]; HRMS: measured 217.0977; calculated for C12H13N2O2 (M+H)+; 217.0977. Found C, 64.01; H, 5.23; N, 12.34. C12H13N2O2.½H2O requires C, 63.93; H, 5.77; N, 12.43%.
Name
caesium acetate
Quantity
14.4 g
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40 mL
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60 mL
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Yield
58%

Synthesis routes and methods II

Procedure details

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